molecular formula C20H20N2O2S B7485937 N-(5-benzyl-1,3-thiazol-2-yl)-2-propan-2-yloxybenzamide

N-(5-benzyl-1,3-thiazol-2-yl)-2-propan-2-yloxybenzamide

Cat. No.: B7485937
M. Wt: 352.5 g/mol
InChI Key: FORFHFCPPSBKJO-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3-thiazol-2-yl)-2-propan-2-yloxybenzamide is a synthetic organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure This particular compound is characterized by the presence of a benzyl group attached to the thiazole ring and a propan-2-yloxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-2-propan-2-yloxybenzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Benzylation: The thiazole ring is then benzylated using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Formation of Propan-2-yloxybenzamide: The propan-2-yloxybenzamide moiety is synthesized by reacting 2-hydroxybenzamide with isopropyl bromide in the presence of a base.

    Coupling Reaction: Finally, the benzylated thiazole and the propan-2-yloxybenzamide are coupled together using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-1,3-thiazol-2-yl)-2-propan-2-yloxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiazolidines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or propan-2-yloxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

N-(5-benzyl-1,3-thiazol-2-yl)-2-propan-2-yloxybenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3-thiazol-2-yl)-2-propan-2-yloxybenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.

    Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and immune response, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide
  • N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide

Uniqueness

N-(5-benzyl-1,3-thiazol-2-yl)-2-propan-2-yloxybenzamide is unique due to its specific structural features, such as the presence of the propan-2-yloxybenzamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

N-(5-benzyl-1,3-thiazol-2-yl)-2-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c1-14(2)24-18-11-7-6-10-17(18)19(23)22-20-21-13-16(25-20)12-15-8-4-3-5-9-15/h3-11,13-14H,12H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORFHFCPPSBKJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C(=O)NC2=NC=C(S2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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